molecular formula C9H13NO2S2 B11088046 Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide

Thiophene-3-sulfonic acid, 2,5-dimethyl-, allylamide

Cat. No.: B11088046
M. Wt: 231.3 g/mol
InChI Key: WULXHVYGXMZVPX-UHFFFAOYSA-N
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Description

N~3~-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is a chemical compound with the molecular formula C9H13NO2S2. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have been widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE typically involves the reaction of 2,5-dimethylthiophene with an appropriate sulfonamide precursor under specific conditions. One common method includes the use of allyl bromide and a base such as sodium hydride to introduce the allyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N3-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~3~-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N~3~-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N3-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A precursor in the synthesis of N3-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE.

    Thiophene-2-sulfonamide: Another thiophene derivative with similar structural features.

    Allylthiophene: Contains an allyl group attached to the thiophene ring.

Uniqueness

N~3~-ALLYL-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is unique due to the presence of both the allyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

2,5-dimethyl-N-prop-2-enylthiophene-3-sulfonamide

InChI

InChI=1S/C9H13NO2S2/c1-4-5-10-14(11,12)9-6-7(2)13-8(9)3/h4,6,10H,1,5H2,2-3H3

InChI Key

WULXHVYGXMZVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCC=C

Origin of Product

United States

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